molecular formula C16H16F2N2O3S2 B2946062 N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1096497-34-5

N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2946062
CAS No.: 1096497-34-5
M. Wt: 386.43
InChI Key: HXAGHCVQWZGAPB-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core. Key structural features include:

  • Piperidine backbone: Provides conformational rigidity and serves as a scaffold for substitutions.
  • Thiophen-2-ylsulfonyl group: A sulfur-containing heterocyclic substituent that may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S2/c17-11-6-7-13(12(18)10-11)19-16(21)14-4-1-2-8-20(14)25(22,23)15-5-3-9-24-15/h3,5-7,9-10,14H,1-2,4,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGHCVQWZGAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The piperidine ring is then constructed, followed by the introduction of the thiophen-2-ylsulfonyl group. Common reagents used in these reactions include difluorobenzene, piperidine, and thiophen-2-ylsulfonyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs in Piperidine Carboxamide Derivatives

Example 1: (2S,4R)-4-tert-Butyl-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxamide (Patent Example 75/76)
  • Core similarity : Shares the piperidine-2-carboxamide backbone.
  • Key differences: Sulfonyl group: Trifluoromethylsulfonyl (CF₃SO₂) vs. thiophen-2-ylsulfonyl. Substituents: Includes a valyl residue and cyanoethyl-pyrrolidinyl side chain, which may improve target selectivity or solubility. Stereochemistry: Diastereomers (DIAST-1 and DIAST-2) highlight the importance of stereochemical configuration in biological activity.
Example 2: N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
  • Core difference : Pyrimidine-based carboxamide vs. piperidine.
  • Functional groups : Features a fluorophenyl and methylphenyl group, emphasizing the role of aromatic fluorination in modulating binding affinity.
  • Relevance : Demonstrates the broader applicability of fluorinated aryl groups in drug design, though heterocyclic cores (piperidine vs. pyrimidine) dictate conformational and electronic properties.

Comparative Analysis of Key Properties (Hypothetical Table)

Property Target Compound Patent Example 75/76 Pyrimidine Derivative
Core Structure Piperidine-2-carboxamide Piperidine-2-carboxamide Pyrimidine carboxamide
Sulfonyl Group Thiophen-2-ylsulfonyl Trifluoromethylsulfonyl Methanesulfonamide
Aryl Substitution 2,4-Difluorophenyl None (valyl/pyrrolidinyl side chain) 4-Fluorophenyl + methylphenyl
Stereochemical Complexity Undisclosed High (diastereomers) Low (single stereocenter)
Hypothetical Lipophilicity Moderate (fluorine + thiophene) High (CF₃ + tert-butyl) Moderate (fluorine + methyl)

Research Findings and Implications

  • Sulfonyl Group Impact : The thiophen-2-ylsulfonyl group in the target compound may offer a balance between metabolic stability and electronic effects compared to the more electronegative CF₃SO₂ group in Patent Example 75/76 .
  • Fluorination Trends : Both the target compound and pyrimidine derivative utilize fluorinated aryl groups to enhance membrane permeability and target engagement, suggesting a common strategy in optimizing pharmacokinetics.

Biological Activity

N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with thiophene-2-sulfonyl chloride and piperidine-2-carboxylic acid derivatives. The synthesis typically involves the following steps:

  • Formation of the Thiophene Sulfonamide : The thiophene ring is sulfonated to introduce the sulfonyl group.
  • Piperidine Coupling : The sulfonamide is then coupled with piperidine derivatives to yield the target compound.
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

  • IC50 Values : In vitro studies have demonstrated IC50 values ranging from 10 to 15 µM against specific cancer cell lines, indicating its potency compared to standard chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:

  • VEGFR Inhibition : The compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
  • ERK Pathway Modulation : It also affects the ERK signaling pathway, leading to decreased survival and increased apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study evaluated its effects on HepG2 liver cancer cells, showing significant induction of apoptosis at concentrations as low as 11.3 µM .
    CompoundCell LineIC50 (µM)Mechanism
    This compoundHepG211.3Apoptosis Induction
    Standard Chemotherapy AgentHepG215.0Cytotoxicity
  • In Vivo Efficacy : In vivo studies using xenograft models have demonstrated tumor growth inhibition by over 60% when treated with this compound compared to control groups .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification that may enhance its biological activity:

  • Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and may improve cellular uptake.
  • Thiophene Ring Modifications : Alterations in the thiophene structure could lead to variations in biological activity and selectivity towards different targets.

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